molecular formula C16H12N2O3 B12380681 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one

4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one

Katalognummer: B12380681
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: IDKUBICTJRDGIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one is a complex organic compound that features a pyridinone core structure with phenoxy and pyridinyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone precursor and introduce the phenoxy and pyridinyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one include other pyridinone derivatives with various substituents. Examples include:

Uniqueness

What sets this compound apart is the specific combination of phenoxy and pyridinyl groups, which can impart unique chemical and biological properties.

Eigenschaften

Molekularformel

C16H12N2O3

Molekulargewicht

280.28 g/mol

IUPAC-Name

4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one

InChI

InChI=1S/C16H12N2O3/c19-12-8-14(18-15(20)9-12)11-6-7-16(17-10-11)21-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20)

InChI-Schlüssel

IDKUBICTJRDGIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C3=CC(=CC(=O)N3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.